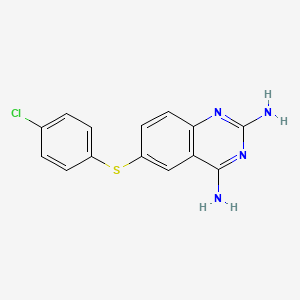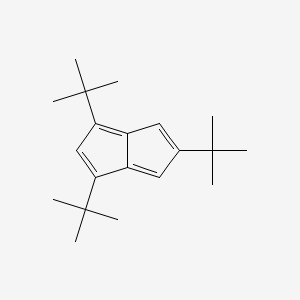
2-(4-(Propargylamino)phenyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Propargylamino)phenyl)propionic acid is an organic compound that features a propargylamino group attached to a phenyl ring, which is further connected to a propionic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Propargylamino)phenyl)propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrophenylpropionic acid.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Propargylation: The amine group is then reacted with propargyl bromide in the presence of a base like potassium carbonate to introduce the propargyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-(Propargylamino)phenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The propargyl group can be reduced to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Products include 2-(4-(formylamino)phenyl)propionic acid or 2-(4-(carboxyamino)phenyl)propionic acid.
Reduction: Products include 2-(4-(allylamino)phenyl)propionic acid or 2-(4-(propylamino)phenyl)propionic acid.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
2-(4-(Propargylamino)phenyl)propionic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its amine and propargyl groups.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-(Propargylamino)phenyl)propionic acid involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The phenyl and propionic acid moieties can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-(Bromomethyl)phenyl)propionic acid
- 2-(4-Hydroxyphenoxy)propionic acid
- 2-(4-Isobutylphenyl)propionic acid (Ibuprofen)
Uniqueness
2-(4-(Propargylamino)phenyl)propionic acid is unique due to the presence of the propargylamino group, which imparts distinct reactivity and potential biological activity. This differentiates it from other phenylpropionic acid derivatives, which may lack this functional group and thus have different properties and applications.
特性
CAS番号 |
39718-90-6 |
|---|---|
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC名 |
2-[4-(prop-2-ynylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12(14)15/h1,4-7,9,13H,8H2,2H3,(H,14,15) |
InChIキー |
JTHXGHBJEFBHEW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)NCC#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


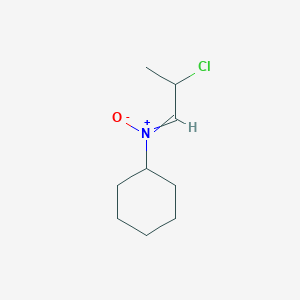
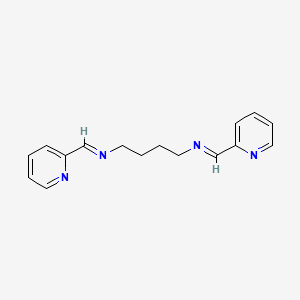
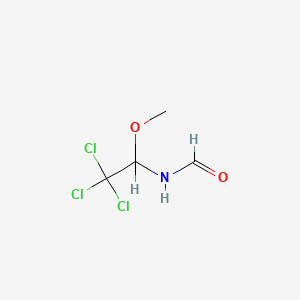



![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
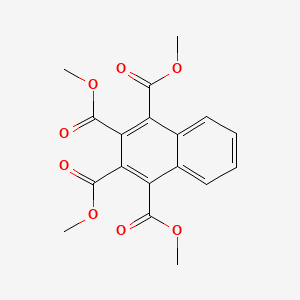
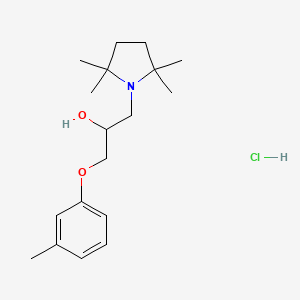


![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
